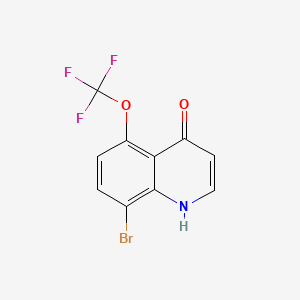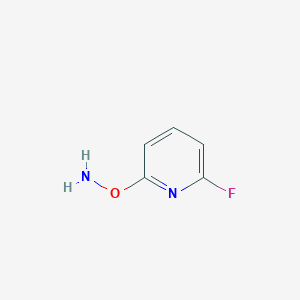
(3beta)-11,12-Dihydro-Retin-3,15-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta)-11,12-Dihydro-Retin-3,15-diol is a chemical compound that belongs to the class of retinoids Retinoids are compounds derived from vitamin A and are known for their significant roles in biological processes such as vision, cell growth, and differentiation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-11,12-Dihydro-Retin-3,15-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of retinoic acid derivatives under controlled conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or chromatography.
化学反応の分析
Types of Reactions
(3beta)-11,12-Dihydro-Retin-3,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield more saturated derivatives using strong reducing agents.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Thionyl chloride in dichloromethane at low temperatures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of chlorinated or brominated derivatives.
科学的研究の応用
(3beta)-11,12-Dihydro-Retin-3,15-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex retinoid derivatives.
Biology: Studied for its role in cell differentiation and growth.
Industry: Used in the formulation of cosmetic products due to its skin-regenerative properties.
作用機序
The mechanism of action of (3beta)-11,12-Dihydro-Retin-3,15-diol involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. This regulation of gene expression is crucial for its biological effects, including skin regeneration and anti-inflammatory properties.
類似化合物との比較
Similar Compounds
Retinoic Acid: A well-known retinoid with similar biological activities but different chemical structure.
Retinol: Another retinoid that is a precursor to retinoic acid and has similar applications in skincare.
Isotretinoin: A retinoid used primarily for severe acne treatment.
Uniqueness
(3beta)-11,12-Dihydro-Retin-3,15-diol is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other retinoids. Its ability to modulate gene expression through RARs and RXRs makes it a valuable compound for research and therapeutic applications.
特性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
(1R)-4-[(1Z,7Z)-9-hydroxy-3,7-dimethylnona-1,3,7-trienyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H32O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h7,9-11,18,21-22H,6,8,12-14H2,1-5H3/b10-9-,15-7?,16-11-/t18-/m1/s1 |
InChIキー |
BAEQIASUBUPKFW-BUESILIDSA-N |
異性体SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C\C(=CCC/C(=C\CO)/C)C |
正規SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CCCC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


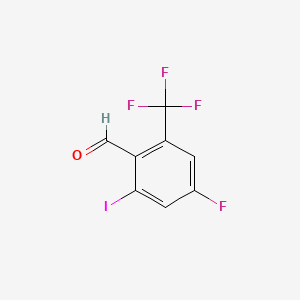

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
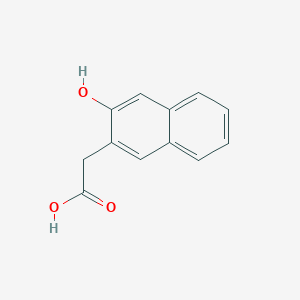

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)
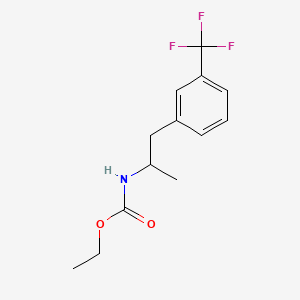
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)



